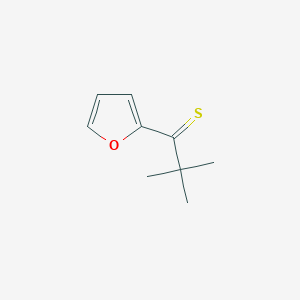
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features a furan ring attached to a thione group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione typically involves the reaction of furan derivatives with thione precursors. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of a base . The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for furan derivatives often involve the use of biomass-derived furfural as a starting material . The conversion of furfural to various furan derivatives can be achieved through catalytic processes, which are scalable and economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
2,5-Furandicarboxylic Acid: Another furan derivative used in the production of bioplastics.
Benzofuran Derivatives: These compounds have similar heterocyclic structures and are used in medicinal chemistry.
Uniqueness
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives
Propiedades
Número CAS |
100991-62-6 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(11)7-5-4-6-10-7/h4-6H,1-3H3 |
Clave InChI |
UCAVSGIYWFXZMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=S)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


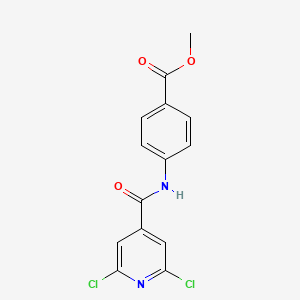

![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)

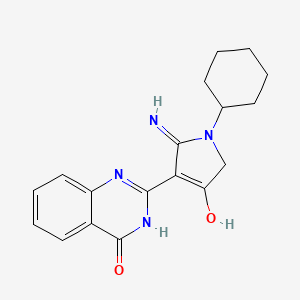
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
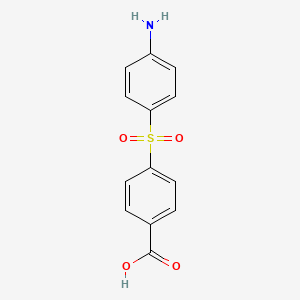
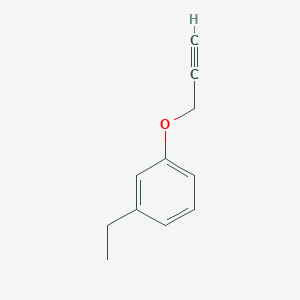
![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)
![(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one](/img/structure/B14080655.png)
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
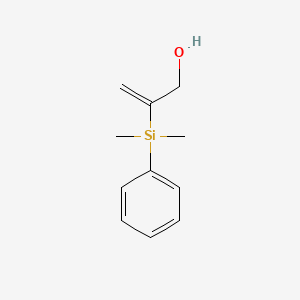
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)
